molecular formula C12H14N2O5 B14152584 2-Amino-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid CAS No. 23289-62-5

2-Amino-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid

Katalognummer: B14152584
CAS-Nummer: 23289-62-5
Molekulargewicht: 266.25 g/mol
InChI-Schlüssel: WZVYYIARSVMVEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid is a synthetic organic compound that belongs to the class of amino acids and derivatives It is characterized by the presence of an amino group, a carboxyl group, and a phenylmethoxycarbonylamino group attached to a butanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Butanoic Acid Backbone: The protected amino group is then reacted with a suitable precursor to form the butanoic acid backbone. This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.

    Introduction of the Phenylmethoxycarbonylamino Group: The phenylmethoxycarbonylamino group is introduced through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection of the Amino Group: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 2-Amino-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Oxo-4-(phenylmethoxycarbonylamino)butanoic acid
  • 2-Amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid
  • 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide

Uniqueness

2-Amino-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer

23289-62-5

Molekularformel

C12H14N2O5

Molekulargewicht

266.25 g/mol

IUPAC-Name

2-amino-4-oxo-4-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C12H14N2O5/c13-9(11(16)17)6-10(15)14-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7,13H2,(H,16,17)(H,14,15,18)

InChI-Schlüssel

WZVYYIARSVMVEE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NC(=O)CC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.